Cas no 1421532-66-2 (1-(Piperidin-3-ylmethyl)pyrrolidin-2-one hydrochloride)

1-(Piperidin-3-ylmethyl)pyrrolidin-2-one hydrochloride is a heterocyclic organic compound featuring a piperidine-pyrrolidinone scaffold, which is of interest in medicinal chemistry and pharmaceutical research. The hydrochloride salt form enhances solubility and stability, making it suitable for synthetic applications. This compound serves as a versatile intermediate in the development of bioactive molecules, particularly those targeting neurological and receptor-modulating pathways. Its structural motif is valuable for constructing pharmacophores with potential therapeutic relevance. The product is characterized by high purity and consistent quality, ensuring reliability in research and industrial processes. Proper handling and storage under controlled conditions are recommended to maintain its integrity.
1-(Piperidin-3-ylmethyl)pyrrolidin-2-one hydrochloride structure
1421532-66-2 structure
Product name:1-(Piperidin-3-ylmethyl)pyrrolidin-2-one hydrochloride
CAS No:1421532-66-2
MF:C10H19ClN2O
Molecular Weight:218.723661661148
MDL:MFCD22587714
CID:5046455
PubChem ID:71778953

1-(Piperidin-3-ylmethyl)pyrrolidin-2-one hydrochloride 化学的及び物理的性質

名前と識別子

    • 1-(piperidin-3-ylmethyl)pyrrolidin-2-one hydrochloride
    • VU0068622-2
    • 1-(piperidin-3-ylmethyl)pyrrolidin-2-one;hydrochloride
    • 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one hydrochloride
    • MDL: MFCD22587714
    • インチ: 1S/C10H18N2O.ClH/c13-10-4-2-6-12(10)8-9-3-1-5-11-7-9;/h9,11H,1-8H2;1H
    • InChIKey: AIOQDWTZLGYQMH-UHFFFAOYSA-N
    • SMILES: Cl.O=C1CCCN1CC1CNCCC1

計算された属性

  • 水素結合ドナー数: 2
  • 氢键受体数量: 2
  • 重原子数量: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 193
  • トポロジー分子極性表面積: 32.299

1-(Piperidin-3-ylmethyl)pyrrolidin-2-one hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
P138401-100mg
1-(piperidin-3-ylmethyl)pyrrolidin-2-one hydrochloride
1421532-66-2
100mg
$ 50.00 2022-06-03
TRC
P138401-500mg
1-(piperidin-3-ylmethyl)pyrrolidin-2-one hydrochloride
1421532-66-2
500mg
$ 135.00 2022-06-03
Enamine
EN300-235090-0.05g
1-[(piperidin-3-yl)methyl]pyrrolidin-2-one hydrochloride
1421532-66-2 95%
0.05g
$1104.0 2024-06-19
Enamine
EN300-235090-1.0g
1-[(piperidin-3-yl)methyl]pyrrolidin-2-one hydrochloride
1421532-66-2 95%
1.0g
$1315.0 2024-06-19
Life Chemicals
F2145-0798-2.5g
1-(piperidin-3-ylmethyl)pyrrolidin-2-one hydrochloride
1421532-66-2 95%+
2.5g
$306.0 2023-09-05
TRC
P138401-1g
1-(piperidin-3-ylmethyl)pyrrolidin-2-one hydrochloride
1421532-66-2
1g
$ 230.00 2022-06-03
Enamine
EN300-235090-5.0g
1-[(piperidin-3-yl)methyl]pyrrolidin-2-one hydrochloride
1421532-66-2 95%
5.0g
$3812.0 2024-06-19
Enamine
EN300-235090-0.5g
1-[(piperidin-3-yl)methyl]pyrrolidin-2-one hydrochloride
1421532-66-2 95%
0.5g
$1262.0 2024-06-19
Enamine
EN300-235090-0.25g
1-[(piperidin-3-yl)methyl]pyrrolidin-2-one hydrochloride
1421532-66-2 95%
0.25g
$1209.0 2024-06-19
Life Chemicals
F2145-0798-0.5g
1-(piperidin-3-ylmethyl)pyrrolidin-2-one hydrochloride
1421532-66-2 95%+
0.5g
$145.0 2023-09-05

1-(Piperidin-3-ylmethyl)pyrrolidin-2-one hydrochloride 関連文献

1-(Piperidin-3-ylmethyl)pyrrolidin-2-one hydrochlorideに関する追加情報

Introduction to 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one hydrochloride (CAS No. 1421532-66-2)

1-(Piperidin-3-ylmethyl)pyrrolidin-2-one hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 1421532-66-2, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This compound belongs to the class of heterocyclic derivatives, featuring a pyrrolidinone core appended with a piperidine moiety, making it a structurally intriguing molecule with potential therapeutic applications. The hydrochloride salt form enhances its solubility and stability, facilitating its use in various biochemical and pharmacological studies.

The structural framework of 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one hydrochloride consists of a six-membered nitrogen-containing ring (pyrrolidinone) connected to a piperidine side chain via a methylene group. This unique arrangement introduces multiple sites for interaction with biological targets, including enzymes and receptors. The presence of both nitrogen atoms in the piperidine ring and the pyrrolidinone moiety suggests potential for hydrogen bonding and π-stacking interactions, which are crucial for binding affinity and specificity in drug design.

In recent years, there has been growing interest in developing novel small molecules that modulate central nervous system (CNS) function. The structural features of 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one hydrochloride make it a promising candidate for investigating potential effects on neurotransmitter systems. Preliminary studies have indicated that this compound may interact with serotonin and dopamine receptors, which are key targets in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The piperidine ring, in particular, is known to be a common pharmacophore in CNS-active drugs, contributing to favorable pharmacokinetic properties.

Moreover, the pyrrolidinone core has been explored in various therapeutic contexts due to its ability to engage with biological macromolecules. Research has demonstrated that derivatives of pyrrolidinone exhibit anti-inflammatory, analgesic, and anti-microbial properties. The hydrochloride salt form of 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one enhances its bioavailability and shelf-life, making it more suitable for clinical trials and industrial applications.

Recent advancements in computational chemistry have enabled the rapid screening of virtual libraries containing compounds like 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one hydrochloride. Molecular docking simulations have suggested that this molecule may bind to binding pockets of enzymes involved in metabolic pathways relevant to cancer progression. The ability to modulate these enzymes could potentially lead to the development of novel chemotherapeutic agents. Additionally, the compound's structural similarity to known kinase inhibitors has prompted investigations into its potential as a scaffold for next-generation anticancer drugs.

The synthesis of 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one hydrochloride involves multi-step organic reactions, including condensation reactions, nucleophilic substitutions, and salt formation. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets stringent pharmaceutical standards. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are routinely used to characterize the compound's molecular structure.

In vitro studies have begun to unravel the pharmacological profile of 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one hydrochloride. Initial experiments have shown promising results in terms of binding affinity to target proteins and modulation of cellular pathways. These findings warrant further investigation into its potential therapeutic utility. Researchers are particularly interested in exploring its effects on protein-protein interactions (PPIs), which play a critical role in many disease mechanisms.

The development of novel drug candidates is often hampered by issues related to drug-likeness, including solubility, permeability, and metabolic stability. The hydrochloride salt form of 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one addresses some of these challenges by improving solubility in aqueous media. This property is essential for formulating oral or injectable medications that can achieve desired bioavailability.

As research continues to uncover new biological targets and mechanisms underlying human diseases, compounds like 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one hydrochloride will remain at the forefront of drug discovery efforts. Their unique structural features offer opportunities for designing molecules with enhanced efficacy and reduced side effects compared to existing therapies.

The future directions for studying 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one hydrochloride include exploring its interactions with complex biological systems using cutting-edge techniques such as CRISPR-Cas9 gene editing and organ-on-a-chip models. These approaches will provide deeper insights into how this compound affects cellular processes at multiple levels.

In conclusion,1-(Piperidin-3-ylmethyl)pyrrolidin-2-one hydrochloride (CAS No. 1421532-66-2) represents a compelling candidate for further pharmaceutical development due to its structural complexity and potential biological activity. Ongoing research efforts aim to elucidate its mechanisms of action and translate these findings into tangible therapeutic benefits for patients worldwide.

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